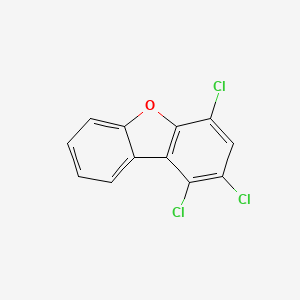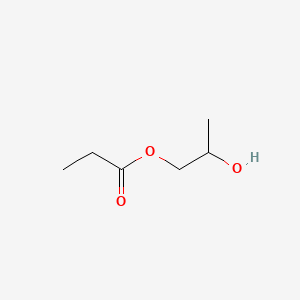
Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl-: is a silicon-based compound known for its unique chemical properties and applications. This compound is characterized by the presence of silicon-nitrogen bonds, which contribute to its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- typically involves the reaction of chlorodimethylsilane with a suitable amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere using a Schlenk line or a glovebox.
Addition of Reagents: Chlorodimethylsilane is added to the reaction vessel containing the amine.
Reaction Conditions: The mixture is stirred at a specific temperature, often around room temperature or slightly elevated, to facilitate the reaction.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of chlorodimethylsilane and the amine are handled using automated systems to ensure precision and safety.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature, pressure, and inert atmosphere.
Efficient Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form silanols and amines.
Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions under mild conditions.
Condensation Conditions: Condensation reactions are often facilitated by catalysts such as acids or bases.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include substituted silanes.
Hydrolysis Products: The primary products of hydrolysis are silanols and amines.
Condensation Products: Condensation reactions yield polysiloxanes with varying chain lengths and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- is used as a precursor in the synthesis of various silicon-based materials, including siloxanes and silanes. It is also employed in the development of novel catalysts and reagents for organic synthesis.
Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible materials
Industry: Industrially, Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- is used in the production of silicone-based polymers and resins. It is also utilized in the manufacturing of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- involves the reactivity of the silicon-nitrogen bonds. These bonds can undergo hydrolysis and condensation reactions, leading to the formation of silanols and polysiloxanes. The compound’s reactivity is influenced by the electronic properties of the silicon and nitrogen atoms, which facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(salicylidene)ethylenediamine: This compound also contains silicon-nitrogen bonds and is used in similar applications.
N,N’-Bis(1,1-dimethylethyl)silanediamine: Another silicon-based compound with comparable reactivity and applications.
Uniqueness: Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- is unique due to the presence of chlorodimethylsilyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
| 41319-39-5 | |
Molekularformel |
C6H20Cl2N2Si3 |
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
[bis[[chloro(dimethyl)silyl]amino]-methylsilyl]methane |
InChI |
InChI=1S/C6H20Cl2N2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h9-10H,1-6H3 |
InChI-Schlüssel |
GQWGAKCMXWILOG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(N[Si](C)(C)Cl)N[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)





